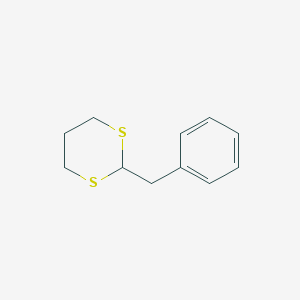

2-Benzyl-1,3-dithiane

Descripción

2-Benzyl-1,3-dithiane is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₁₂S₂ (molecular weight: 196.33 g/mol). It features a six-membered 1,3-dithiane ring substituted at the C2 position with a benzyl group (-CH₂C₆H₅). This compound is notable for its unique reactivity in transition-metal-catalyzed reactions. For example, under palladium catalysis, 2-benzyl-1,3-dithiane undergoes tandem elimination/ring-opening followed by C–S bond formation, a pathway distinct from other aryl dithianes . Structural studies of related dithianes suggest that substituents like benzyl influence ring geometry and electronic properties, which may explain its divergent reactivity .

Propiedades

Número CAS |

31593-52-9 |

|---|---|

Fórmula molecular |

C11H14S2 |

Peso molecular |

210.4 g/mol |

Nombre IUPAC |

2-benzyl-1,3-dithiane |

InChI |

InChI=1S/C11H14S2/c1-2-5-10(6-3-1)9-11-12-7-4-8-13-11/h1-3,5-6,11H,4,7-9H2 |

Clave InChI |

NBGQAPJQVZTDQE-UHFFFAOYSA-N |

SMILES canónico |

C1CSC(SC1)CC2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar 1,3-Dithiane Derivatives

Structural and Physical Properties

The table below summarizes key physical properties and structural features of 2-benzyl-1,3-dithiane and analogous compounds:

Notes:

- The benzyl group in 2-benzyl-1,3-dithiane is less electron-withdrawing than the benzoyl group in 2-benzoyl-1,3-dithiane, leading to differences in acidity at the C2 position and stability of intermediates .

- X-ray studies of 2-phenyl-1,3-dithiane oxides reveal that equatorial vs. axial sulfoxide groups significantly alter bond angles and ring puckering, a trend likely applicable to benzyl-substituted analogs .

Reactivity in Cross-Coupling and Cleavage Reactions

Palladium-Catalyzed Reactions

- 2-Benzyl-1,3-dithiane : Undergoes tandem elimination/ring-opening under Pd catalysis, forming C–S bonds with trans-specificity. Proposed mechanism involves pre-coordination of sulfur to Pd, increasing C2 acidity .

- Aryl-Substituted Dithianes (e.g., 2-phenyl-1,3-dithiane) : Typically undergo direct cross-coupling without ring-opening, highlighting the benzyl group’s role in destabilizing the dithiane framework .

Cleavage Reactions

- 2-Benzyl-1,3-dithiane: Cleavage pathways under HgO/BF₃ remain unexplored in the literature, but analogous compounds provide insights: 2-(Tetrahydroisoquinolin-yl)-phenyl-1,3-dithianes: Cleave to form S-benzoyl-1,3-propanedithiol and disulfides . 2-(α-Dialkylaminobenzyl)-2-phenyl-1,3-dithianes: Yield benzil (C₆H₅COC₆H₅) under the same conditions, suggesting N-substituents dictate product selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.